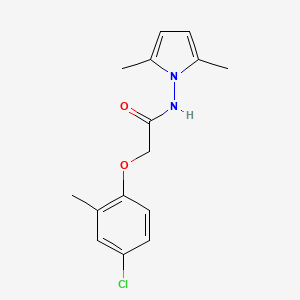

![molecular formula C19H23N5O3 B5579808 (1S*,6R*)-9-[(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5579808.png)

(1S*,6R*)-9-[(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bicyclic nonanones, which share structural similarities with the compound , involves regio- and diastereoselective condensation processes, followed by specific reactions like iodolactonization. For instance, functionalized 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones were prepared using a sequential 'condensation–iodolactonization' reaction of 1,1-bis(trimethylsilyloxy)ketene acetals with isoquinolines, demonstrating the complexity and precision required in such syntheses (Ullah et al., 2005).

Molecular Structure Analysis

The molecular structure of similar bicyclic compounds often features a chair or boat conformation, which is crucial for their chemical behavior and reactivity. For instance, the crystal structures of certain diazabicyclo[3.3.1]nonan derivatives have been determined, showing significant repulsion between axial atoms due to their spatial arrangement, which influences the molecule's overall structure and reactivity (Weber et al., 2001).

Chemical Reactions and Properties

Bicyclic nonanones and similar structures can undergo a variety of chemical reactions, including transformations that lead to the formation of new rings or the modification of existing functional groups. For example, the reaction of 9-oxabicyclo[3.3.1]nonan-3-one with N-bromosuccinimide led to the formation of dibromo and tribromo derivatives, showcasing the compound's reactivity towards halogenation (Bassioni et al., 2005).

Scientific Research Applications

Synthesis and Chemical Properties

- The compound (1S*,6R*)-9-[(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one can be synthesized using various methods. For instance, the ene synthesis of bicyclic arylmethylenedihydropyrazoles using 4-phenyl-4,5-dihydro-3H-1,2,4-triazole-3,5-dione has been explored, demonstrating the versatility in synthesizing similar complex bicyclic structures (Martinez et al., 2002).

Structural and Conformational Studies

- Detailed structural and conformational studies have been conducted on related diazabicyclanones and diazabicyclanols. These studies involve spectroscopic methods such as NMR, IR, and Raman spectroscopy, and crystallography, providing insights into the molecular structure and behavior of similar compounds (Gálvez et al., 1985).

Applications in Medicinal Chemistry

- The compound and its derivatives have potential applications in medicinal chemistry. For example, research on bicyclic σ receptor ligands with cytotoxic activity explores similar bicyclic structures. These compounds exhibit high receptor affinity and have been investigated for their cell growth inhibition properties against human tumor cell lines (Geiger et al., 2007).

Ring-Opening Polymerization

- Compounds such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene, which share structural similarities, are effective organocatalysts for ring-opening polymerization of cyclic esters. This highlights the potential use of similar bicyclic compounds in polymer chemistry (Lohmeijer et al., 2006).

Antimicrobial Studies

- Bicyclic oxime ethers, similar in structure, have been synthesized and tested for antimicrobial activity. These studies provide a precedent for the potential application of the compound in developing antimicrobial agents (Parthiban et al., 2009).

properties

IUPAC Name |

(1S,6R)-9-[2-(4-benzyl-3-methyl-5-oxo-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3/c1-13-21-23(19(27)22(13)11-14-5-3-2-4-6-14)12-18(26)24-15-7-8-16(24)10-20-17(25)9-15/h2-6,15-16H,7-12H2,1H3,(H,20,25)/t15-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHZLYNYNQVEOE-CVEARBPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1CC2=CC=CC=C2)CC(=O)N3C4CCC3CNC(=O)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=O)N1CC2=CC=CC=C2)CC(=O)N3[C@@H]4CC[C@H]3CNC(=O)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

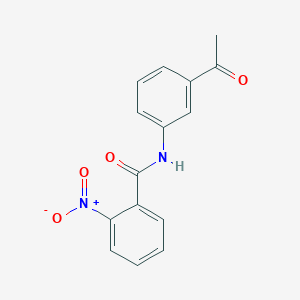

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5579725.png)

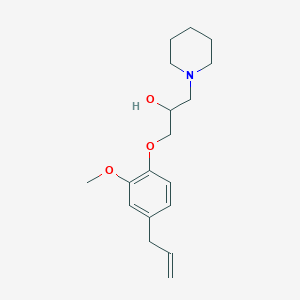

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide](/img/structure/B5579729.png)

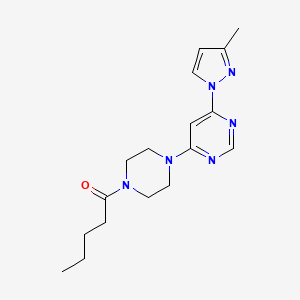

![N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5579741.png)

![2-{6-[4-(dimethylamino)phenyl]-5-phenyl-5,6-dihydro-3-pyridazinyl}-1H-indene-1,3(2H)-dione](/img/structure/B5579762.png)

![(1R*,3S*)-7-[(3'-fluorobiphenyl-4-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5579772.png)

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5579779.png)

![rel-(3aS,6aS)-1-[4-methoxy-3-(methoxymethyl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579783.png)

![N-{3,5-dichloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5579794.png)

![3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B5579823.png)

![(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579832.png)